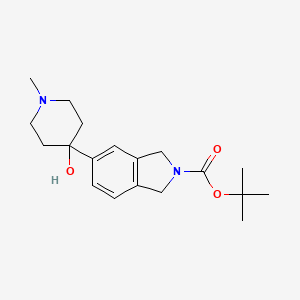![molecular formula C15H19Cl2NO5 B8389866 2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate](/img/structure/B8389866.png)
2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate is a complex organic compound that features a combination of acetic acid, tert-butoxycarbonylamino, dichloro-phenoxy, and ethyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate typically involves multiple steps:
Formation of tert-butoxycarbonylamino group: This can be achieved by reacting the appropriate amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Introduction of dichloro-phenoxy group: This step may involve a nucleophilic aromatic substitution reaction where a phenol derivative reacts with a dichlorobenzene compound.
Esterification: The final step involves the esterification of the acetic acid with the intermediate compound formed in the previous steps, often using a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or ethyl ester groups.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting esters to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used in catalytic processes due to its unique functional groups.
Biology
Drug Development:
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
作用機序
The mechanism of action for 2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, activation of receptors, or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
Acetic Acid 2-(4-amino-2,6-dichloro-phenoxy)-ethyl Ester: Lacks the tert-butoxycarbonyl group, potentially altering its reactivity and applications.
Acetic Acid 2-(4-tert-butoxycarbonylamino-phenoxy)-ethyl Ester: Lacks the dichloro groups, which may affect its chemical properties and biological activity.
特性
分子式 |
C15H19Cl2NO5 |
|---|---|
分子量 |
364.2 g/mol |
IUPAC名 |
2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate |
InChI |
InChI=1S/C15H19Cl2NO5/c1-9(19)21-5-6-22-13-11(16)7-10(8-12(13)17)18-14(20)23-15(2,3)4/h7-8H,5-6H2,1-4H3,(H,18,20) |
InChIキー |
YQRNGCQYJLRGNR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOC1=C(C=C(C=C1Cl)NC(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
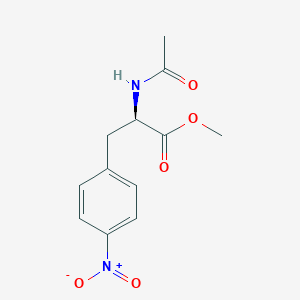
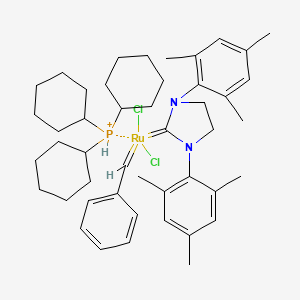
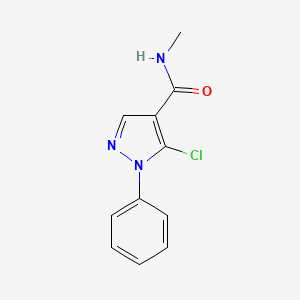
![(S,R)-3-[(1-phenyl ethylamino)-methyl]-hexanoic acid](/img/structure/B8389799.png)
![2,3,4,5-tetrahydro-11-methyl-1H-azepino[4,3-b]quinoline](/img/structure/B8389808.png)
![(8R,9S,10R,13S,14S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8389816.png)
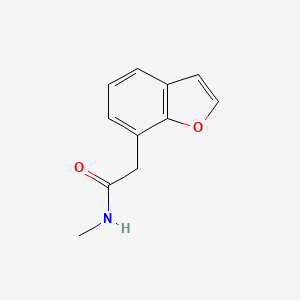
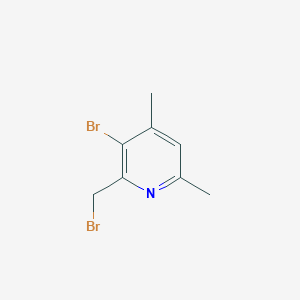
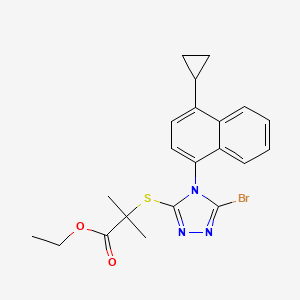
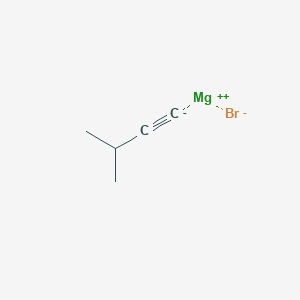
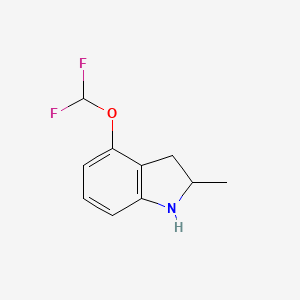
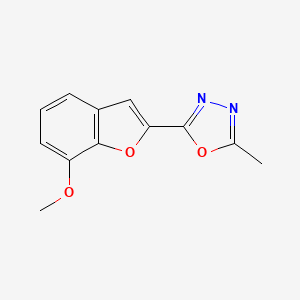
![4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole](/img/structure/B8389878.png)
